PF-06471553

Description

Properties

IUPAC Name |

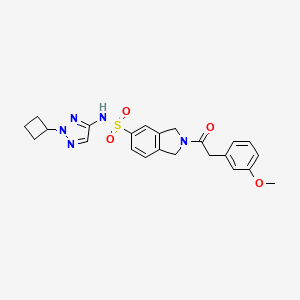

N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4S/c1-32-20-7-2-4-16(10-20)11-23(29)27-14-17-8-9-21(12-18(17)15-27)33(30,31)26-22-13-24-28(25-22)19-5-3-6-19/h2,4,7-10,12-13,19H,3,5-6,11,14-15H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXCLNMCJWKTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)NC4=NN(N=C4)C5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Illustrative Technical Guide: Mechanism of Action of Palbociclib (Ibrance)

Disclaimer: No public information is available for the compound PF-06471553. The following guide on Palbociclib (Ibrance), a well-characterized Pfizer compound, is provided as a representative example of the requested in-depth technical guide.

Executive Summary

Palbociclib (trade name Ibrance) is a highly selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2][3][4] Its primary mechanism of action is to block the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 (Gap 1) to the S (Synthesis) phase.[1][2][3][5] This G1 arrest ultimately leads to a decrease in tumor cell proliferation.[1][3] Palbociclib is particularly effective in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][4]

Core Mechanism of Action: CDK4/6 Inhibition

The cell division cycle is a tightly regulated process, and the transition from the G1 to the S phase is a critical checkpoint. This transition is primarily governed by the activity of CDK4 and CDK6 in complex with their regulatory partners, the D-type cyclins.[2][4]

In HR+ breast cancer, estrogen signaling can lead to an upregulation of cyclin D. This results in the formation of active Cyclin D-CDK4/6 complexes. These complexes then phosphorylate the Rb protein.[4] Unphosphorylated Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 causes a conformational change, leading to the release of E2F transcription factors. These transcription factors then activate the expression of genes necessary for DNA replication and cell cycle progression.[1]

Palbociclib acts as an ATP-competitive inhibitor of CDK4 and CDK6, preventing the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and effectively halting the cell cycle in the G1 phase.[1][2][3]

Signaling Pathway

The signaling pathway affected by Palbociclib is central to cell cycle regulation.

Quantitative Data

The following tables summarize key quantitative data for Palbociclib.

Table 1: In Vitro Potency

| Target | Assay Type | IC50 (nmol/L) | Reference |

| CDK4/Cyclin D1 | Enzyme Assay | 9-15 | [1] |

| CDK6/Cyclin D2 | Enzyme Assay | 15 | [1] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Value | Conditions | Reference |

| Bioavailability | 46% | Oral administration | [1][5] |

| Tmax (Peak Plasma Conc.) | 6-12 hours | Post-dose | [1][5] |

| Protein Binding | ~85% | In plasma | [4] |

| Elimination Half-life | ~29 hours | [4][5] | |

| Metabolism | Hepatic (CYP3A4, SULT2A1) | [4][5] | |

| Excretion | Feces (~74%), Urine (~17%) | [4][5] |

Experimental Protocols

Detailed experimental protocols are proprietary to the manufacturer. However, based on publicly available data, the following outlines the likely methodologies used to characterize the mechanism of action of Palbociclib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Palbociclib against CDK4 and CDK6.

Methodology:

-

Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D2 enzymes, a peptide substrate derived from Rb, and radiolabeled ATP ([γ-³²P]ATP).

-

Procedure:

-

The kinase reaction is initiated by combining the enzyme, substrate, and ATP in a reaction buffer.

-

Palbociclib is added at varying concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically through scintillation counting or autoradiography.

-

-

Data Analysis: The percentage of inhibition at each concentration of Palbociclib is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of Palbociclib on the proliferation of cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines, particularly ER-positive breast cancer cell lines, are used.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of Palbociclib or a vehicle control.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.

-

-

Data Analysis: The concentration of Palbociclib that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of Palbociclib on cell cycle distribution.

Methodology:

-

Procedure:

-

Cancer cells are treated with Palbociclib or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured using a flow cytometer.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified based on their DNA content. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a CDK4/6 inhibitor like Palbociclib.

References

In-Depth Technical Guide to the Biological Activity of PF-06471553

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent, selective, and orally bioavailable small molecule inhibitor of monoacylglycerol acyltransferase 3 (MGAT3). This enzyme plays a crucial role in the synthesis of triacylglycerol (TAG) by catalyzing the acylation of monoacylglycerol and diacylglycerol (DAG). Due to its involvement in lipid metabolism, MGAT3 has emerged as a therapeutic target for metabolic diseases. Furthermore, recent studies have implicated MGAT3 and its product, DAG, in modulating signaling pathways associated with cancer therapy resistance. This guide provides a comprehensive overview of the biological activity of this compound, detailing its inhibitory potency, cellular effects, and its role in elucidating key signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound against MGAT3 and other related acyltransferases has been quantified in various assays. The following table summarizes the key potency and selectivity data.

| Target | Assay Type | IC50 (nM) | Selectivity vs. MGAT3 | Reference |

| MGAT3 | Enzymatic Assay | 92 | - | [1](--INVALID-LINK--) |

| MGAT3 | HEK-293 Cell-Based Assay | 205 | - | [1](--INVALID-LINK--) |

| DGAT1 | Enzymatic Assay | >50,000 | >543-fold | [1](--INVALID-LINK--) |

| DGAT2 | Enzymatic Assay | >100,000 | >1087-fold | [1](--INVALID-LINK--) |

| MGAT1 | Enzymatic Assay | 14,900 | 162-fold | [1](--INVALID-LINK--) |

| MGAT2 | Enzymatic Assay | 19,800 | 215-fold | [1](--INVALID-LINK--) |

Experimental Protocols

In Vitro MGAT3 Enzymatic Assay

This protocol outlines the method used to determine the in vitro potency of this compound against the MGAT3 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human MGAT3 enzyme is used. The substrates, 1-oleoyl-rac-glycerol (monoacylglycerol) and oleoyl-CoA, are prepared in a suitable buffer.

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

-

Assay Reaction: The enzymatic reaction is initiated by mixing the MGAT3 enzyme, substrates, and varying concentrations of this compound in a microplate. The reaction is allowed to proceed for a specific duration at a controlled temperature (e.g., 37°C).

-

Detection: The formation of the product, diacylglycerol (DAG), is quantified. This can be achieved using various methods, such as mass spectrometry or a coupled enzyme assay that generates a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The rate of product formation is plotted against the concentration of this compound. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated using a suitable nonlinear regression model.

Workflow for the in vitro MGAT3 enzymatic assay.

HEK-293 Cell-Based MGAT3 Inhibition Assay

This protocol describes the determination of this compound's inhibitory activity in a cellular context using human embryonic kidney (HEK-293) cells engineered to express MGAT3.

Methodology:

-

Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. Cells are then transfected with a vector expressing human MGAT3.

-

Compound Treatment: The MGAT3-expressing HEK-293 cells are treated with various concentrations of this compound for a defined period.

-

Substrate Addition: A labeled precursor for triacylglycerol synthesis, such as a radiolabeled or fluorescently tagged fatty acid, is added to the cell culture medium.

-

Lipid Extraction: After an incubation period, total lipids are extracted from the cells.

-

Analysis: The incorporation of the labeled precursor into triacylglycerol is quantified using techniques like scintillation counting or fluorescence measurement.

-

Data Analysis: The amount of labeled triacylglycerol is plotted against the concentration of this compound to determine the cellular IC50 value.

Workflow for the HEK-293 cell-based MGAT3 inhibition assay.

In Vivo Studies in a Humanized Mouse Model

To assess the in vivo efficacy of this compound, a transgenic mouse model expressing human MGAT3 was utilized, as rodents do not naturally express this gene.[1](--INVALID-LINK--)

Methodology:

-

Animal Model: A transgenic mouse model expressing the complete human MOGAT3 gene is used.

-

Drug Administration: this compound is formulated for oral administration. In some studies, it is administered in combination with inhibitors of diacylglycerol acyltransferases 1 and 2 (DGAT1 and DGAT2) to isolate the effect of MGAT3 inhibition.[1](--INVALID-LINK--)

-

Tracer Administration: A deuterium-labeled glycerol tracer is administered to the mice to track the synthesis of new triacylglycerol.

-

Sample Collection: At specified time points after drug and tracer administration, blood and/or tissue samples are collected.

-

Lipid Analysis: Lipids are extracted from the collected samples, and the incorporation of the deuterium-labeled glycerol into the triacylglycerol fraction is measured, typically by mass spectrometry.

-

Data Analysis: The level of labeled triacylglycerol in the treated group is compared to that in the vehicle-treated control group to determine the in vivo inhibition of triacylglycerol synthesis.

Signaling Pathway Analysis

Recent research has demonstrated that the inhibition of MGAT3 by this compound can impact cellular signaling, particularly in the context of acquired resistance to cancer therapies. Upregulation of MOGAT3 has been observed in BRAFV600E-mutant metastatic colorectal cancer cells that have developed resistance to anti-BRAF/EGFR therapies.[2](--INVALID-LINK--) This upregulation leads to the accumulation of diacylglycerol (DAG), which in turn reactivates the MAPK signaling pathway, a key driver of cell proliferation and survival.

The signaling cascade proceeds as follows:

-

MOGAT3 Upregulation: In resistant cancer cells, the expression of MOGAT3 is increased.

-

DAG Accumulation: Elevated MOGAT3 activity leads to an accumulation of its product, diacylglycerol (DAG).

-

PKCα Activation: DAG acts as a second messenger, activating Protein Kinase C alpha (PKCα).

-

CRAF-MEK-ERK Cascade Activation: Activated PKCα then phosphorylates and activates CRAF, which in turn initiates the phosphorylation cascade of MEK and ERK.

-

Cell Proliferation and Survival: The reactivation of the ERK pathway promotes cell proliferation and survival, thereby contributing to therapy resistance.

This compound, by inhibiting MOGAT3, reduces the accumulation of DAG and consequently dampens the reactivation of the PKCα/CRAF/MEK/ERK signaling pathway. This provides a mechanism to potentially overcome acquired resistance to targeted cancer therapies.[2](--INVALID-LINK--)

MOGAT3-mediated signaling in therapy resistance and its inhibition by this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of MGAT3. Its high potency and selectivity, demonstrated in both enzymatic and cellular assays, make it a reliable tool for in vitro and in vivo investigations. The use of this compound in preclinical models has not only shed light on the role of MGAT3 in lipid metabolism but has also uncovered a critical role for this enzyme in the development of resistance to targeted cancer therapies. Further research utilizing this compound may lead to novel therapeutic strategies for metabolic diseases and cancer.

References

- 1. MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAFV600E-mutant metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAFV600E-mutant metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Case of PF-06471553: A Search for a Ghost in the Drug Development Pipeline

Despite a comprehensive search of publicly available scientific and clinical data, the discovery and development history of the compound designated as PF-06471553 remains elusive. This in-depth investigation sought to compile a technical guide for researchers and drug development professionals, but instead uncovered a significant information vacuum surrounding this particular molecule.

Efforts to identify this compound's origins, mechanism of action, and clinical progression yielded no specific, verifiable data. Standard industry and academic databases, as well as clinical trial registries, do not contain substantive information linked to this identifier. The designation "PF" typically indicates a compound originating from Pfizer's research and development pipeline; however, without further official disclosure or publication, the history and status of this compound cannot be detailed.

This lack of information prevents the creation of the requested in-depth guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways and experimental workflows. The core requirements of the request—data presentation in tables, detailed methodologies, and Graphviz diagrams—are contingent on the availability of foundational scientific literature and clinical trial documentation, which, in the case of this compound, appears to be non-existent in the public domain.

It is possible that this compound represents an early-stage research compound that was discontinued before reaching public disclosure stages, a candidate that was renamed, or an internal designation not intended for public dissemination. Without further information or clarification on the identity of this compound, a detailed technical guide on its discovery and development cannot be constructed.

The Role of PF-06471553 in Triacylglycerol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-06471553, a potent and selective small molecule inhibitor, and its role in the intricate process of triacylglycerol (TG) synthesis. Contrary to initial hypotheses, this compound is not an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). Instead, extensive research has identified it as a selective inhibitor of monoacylglycerol acyltransferase 3 (MGAT3), an enzyme that also plays a crucial role in the acylation of monoacylglycerol and diacylglycerol. This guide will elucidate the mechanism of action of this compound, present its in vitro and in vivo pharmacological data, detail relevant experimental protocols, and visualize the associated biochemical pathways.

Introduction: Targeting Triacylglycerol Synthesis in Metabolic Diseases

The synthesis of triacylglycerols is a fundamental metabolic process, essential for energy storage. However, dysregulation of TG synthesis is a key factor in the pathogenesis of numerous metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes. The final steps of TG biosynthesis are catalyzed by a family of acyltransferases, making them attractive targets for therapeutic intervention. While much focus has been placed on the diacylglycerol O-acyltransferases (DGATs), the monoacylglycerol acyltransferases (MGATs) represent an alternative and important pathway for TG production, particularly in the intestine.

This compound, an isoindoline-5-sulfonamide derivative, has emerged from discovery efforts as a highly selective inhibitor of MGAT3. Understanding its precise role and mechanism of action is critical for evaluating its therapeutic potential in metabolic diseases.

This compound: Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of MGAT3. MGAT3 is an integral membrane enzyme that catalyzes the acylation of both monoacylglycerol (MAG) and diacylglycerol (DAG) to generate DAG and TG, respectively.[1] By blocking MGAT3, this compound disrupts this pathway of TG synthesis.

The inhibition of MGAT3 by this compound is highly selective, with significantly less activity against other key enzymes in the TG synthesis pathway, such as DGAT1 and DGAT2, as well as other MGAT isoforms.[1][2] This selectivity is crucial for minimizing off-target effects and providing a more targeted therapeutic approach.

Signaling Pathway Diagram

Caption: Role of this compound in the MGAT3-mediated pathway of triacylglycerol synthesis.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and cellular efficacy of this compound.

Table 1: In Vitro Enzyme Inhibition[1][2]

| Enzyme | IC₅₀ (nM) | Selectivity vs. MGAT3 |

| MGAT3 | 92 | - |

| MGAT1 | 14,900 | >160-fold |

| MGAT2 | 19,800 | >215-fold |

| DGAT1 | >50,000 | >540-fold |

| DGAT2 | >100,000 | >1080-fold |

Table 2: Cellular Activity[1][2]

| Cell Line | Assay | IC₅₀ (nM) |

| HEK-293 | MGAT3 Inhibition | 205 |

Table 3: In Vivo Activity[1][2]

| Animal Model | Compound Administration | Effect |

| Humanized MGAT3 (hMGAT3) Transgenic Mice | This compound (200 mg/kg, p.o.) + DGAT1/2 inhibitors | Additional inhibition of glycerol-d5 incorporated triolein |

| Wild-Type (WT) Mice | This compound (200 mg/kg, p.o.) + DGAT1/2 inhibitors | No effect |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro MGAT3 Enzyme Assay

This protocol describes a method to determine the in vitro inhibitory potency of compounds against MGAT3.

Objective: To measure the IC₅₀ value of this compound against human MGAT3.

Materials:

-

Human MGAT3 enzyme preparation (e.g., microsomes from overexpressing cells)

-

Monoacylglycerol (MAG) substrate (e.g., 1-oleoyl-rac-glycerol)

-

[¹⁴C]-labeled Fatty Acyl-CoA (e.g., [¹⁴C]oleoyl-CoA)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

This compound and other test compounds

-

Scintillation cocktail and vials

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a reaction tube, combine the assay buffer, MGAT3 enzyme preparation, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the MAG substrate and [¹⁴C]oleoyl-CoA.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

-

Visualize the radiolabeled triacylglycerol product using a phosphorimager or by scraping the corresponding band and quantifying using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular MGAT3 Inhibition Assay

This protocol outlines a method to assess the ability of this compound to inhibit MGAT3 activity within a cellular context.

Objective: To determine the cellular IC₅₀ of this compound in a human cell line overexpressing MGAT3.

Materials:

-

HEK-293 cells stably overexpressing human MGAT3

-

Cell culture medium and supplements

-

This compound

-

[¹⁴C]-labeled oleic acid

-

Lipid extraction solvents

-

TLC plates and developing chamber

-

Phosphorimager or scintillation counter

Procedure:

-

Plate the HEK-293-hMGAT3 cells in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Add [¹⁴C]-oleic acid to the culture medium and incubate for a period to allow for its incorporation into cellular lipids.

-

Wash the cells to remove excess radiolabel.

-

Lyse the cells and extract the total cellular lipids.

-

Separate the lipid species by TLC as described in the in vitro assay protocol.

-

Quantify the amount of radiolabeled triacylglycerol.

-

Determine the cellular IC₅₀ value by plotting the percent inhibition of TG synthesis against the concentration of this compound.

In Vivo Mouse Model of TG Synthesis

This protocol describes an in vivo experiment to evaluate the effect of this compound on triacylglycerol synthesis in a relevant animal model.

Objective: To assess the in vivo efficacy of this compound in a humanized MGAT3 transgenic mouse model.

Materials:

-

Human MGAT3 (hMGAT3) transgenic mice and wild-type littermates

-

This compound

-

DGAT1 and DGAT2 inhibitors (to isolate the MGAT3 pathway)

-

Deuterium-labeled glycerol (glycerol-d5)

-

Blood collection supplies

-

LC-MS/MS for lipid analysis

Procedure:

-

Acclimatize the hMGAT3 transgenic and wild-type mice to the experimental conditions.

-

Administer a combination of DGAT1 and DGAT2 inhibitors to block the major TG synthesis pathways.

-

Orally administer this compound (e.g., 200 mg/kg) or vehicle to the mice.

-

After a defined period, administer a bolus of glycerol-d5 to trace its incorporation into newly synthesized triacylglycerols.

-

Collect blood samples at various time points post-glycerol-d5 administration.

-

Extract lipids from the plasma samples.

-

Analyze the lipid extracts by LC-MS/MS to quantify the levels of deuterium-labeled triolein.

-

Compare the levels of labeled triolein between the vehicle- and this compound-treated groups in both transgenic and wild-type mice to determine the in vivo inhibitory effect on MGAT3-mediated TG synthesis.

Experimental Workflow Diagram

Caption: A streamlined workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of MGAT3, a key enzyme in an alternative pathway of triacylglycerol synthesis. Its high selectivity over other acyltransferases, including DGAT1 and DGAT2, makes it a valuable tool for dissecting the specific roles of MGAT3 in lipid metabolism. In vivo studies in a humanized mouse model have demonstrated its ability to inhibit MGAT3-mediated TG synthesis. Further research into the pharmacological effects of this compound will be instrumental in determining its potential as a therapeutic agent for metabolic diseases characterized by dysregulated triacylglycerol metabolism. This technical guide provides a foundational understanding of this compound for scientists and researchers dedicated to advancing the field of metabolic drug discovery.

References

The Dual-Edged Sword of ACC Inhibition: A Technical Overview of PF-05221304 and its Impact on Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The inhibition of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo lipogenesis (DNL) pathway, has emerged as a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By blocking the conversion of acetyl-CoA to malonyl-CoA, ACC inhibitors effectively reduce the synthesis of new fatty acids in the liver. This guide provides a detailed examination of the liver-targeted ACC inhibitor, PF-05221304, developed by Pfizer, and its profound, albeit complex, effects on lipid metabolism. While the compound PF-06471553 is not referenced in publicly available scientific literature, PF-05221304 is a well-documented investigational drug that exemplifies the therapeutic potential and challenges of this class of molecules.

Core Mechanism of Action: Targeting the Gateway to Fat Synthesis

PF-05221304 is an orally bioavailable, liver-targeted inhibitor of both ACC1 and ACC2 isoforms.[1] ACC1 is a cytosolic enzyme that catalyzes the first committed step in DNL, while ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. By inhibiting both isoforms, PF-05221304 is designed to simultaneously decrease fatty acid synthesis and promote fatty acid oxidation within the liver.[2]

Effects on Hepatic Steatosis: A Clear Reduction in Liver Fat

Clinical studies have demonstrated the potent effect of PF-05221304 in reducing hepatic steatosis. In a phase 2a, placebo-controlled, randomized trial (NCT03248882) involving adults with NAFLD, treatment with PF-05221304 resulted in a significant and dose-dependent reduction in liver fat as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[3]

Table 1: Dose-Dependent Reduction in Liver Fat with PF-05221304 Monotherapy (16 weeks)[3]

| Treatment Group | Least Squares Mean (LSM) Percent Change from Baseline in Liver Fat | 80% Confidence Interval (CI) |

| Placebo | -7.2% | -13.9% to 0.0% |

| PF-05221304 (2 mg QD) | -17.1% | -22.7% to -11.1% |

| PF-05221304 (10 mg QD) | -49.9% | -53.3% to -46.2% |

| PF-05221304 (25 mg QD) | -55.9% | -59.0% to -52.4% |

| PF-05221304 (50 mg QD) | -64.8% | -67.5% to -62.0% |

The Paradoxical Effect on Plasma Lipids: An Elevation in Triglycerides

A consistent and notable off-target effect observed with ACC inhibitors, including PF-05221304, is an elevation in plasma triglycerides.[3] This hypertriglyceridemia is a known consequence of hepatic ACC inhibition.[3] The proposed mechanism involves a reduction in the synthesis of polyunsaturated fatty acids (PUFAs), which are required for the esterification of other fatty acids. This leads to an activation of the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in lipogenesis and very-low-density lipoprotein (VLDL) secretion.

Table 2: Impact of PF-05221304 on Serum Triglycerides[3]

| Treatment Group | Incidence of Elevated Serum Triglycerides | Participants Withdrawn Due to Elevated Triglycerides |

| PF-05221304 (all doses) | 8% (23/305) | 4% (13/305) |

Mitigating Hypertriglyceridemia: A Combination Therapy Approach

To address the challenge of ACC inhibitor-induced hypertriglyceridemia, Pfizer has explored a combination therapy. Co-administration of PF-05221304 with a Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, PF-06865571 (ervogastat), has been investigated. DGAT2 is the enzyme responsible for the final step in triglyceride synthesis. The rationale is that by inhibiting both the synthesis of fatty acids (via ACC inhibition) and their esterification into triglycerides (via DGAT2 inhibition), the elevation in plasma triglycerides can be mitigated.

A parallel phase 2a study (NCT03776175) demonstrated that co-administration of PF-05221304 (15 mg BID) and PF-06865571 (300 mg BID) for 6 weeks not only lowered liver fat compared to placebo but also mitigated the effect on serum triglycerides.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Figure 1: Signaling pathway of PF-05221304 action in hepatocytes.

Figure 2: Generalized experimental workflow for ACC inhibitor development.

Experimental Protocols: A General Overview

Detailed experimental protocols for the clinical trials of PF-05221304 are proprietary. However, based on the published data and standard practices in the field, the key methodologies can be outlined as follows:

1. In Vitro Assessment of ACC Inhibition and Lipid Metabolism in Primary Human Hepatocytes [1]

-

Objective: To determine the direct effect of the compound on de novo lipogenesis, fatty acid oxidation, and triglyceride accumulation in human liver cells.

-

Methodology:

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.

-

Compound Treatment: Cells are treated with varying concentrations of PF-05221304 dissolved in a suitable solvent (e.g., DMSO) or vehicle control for a specified period.

-

De Novo Lipogenesis Assay: Radiolabeled acetate (e.g., [¹⁴C]-acetate) is added to the culture medium. After incubation, lipids are extracted, and the incorporation of the radiolabel into fatty acids is quantified by scintillation counting.

-

Fatty Acid Oxidation Assay: Cells are incubated with radiolabeled fatty acids (e.g., [³H]-palmitate). The production of radiolabeled water (³H₂O) is measured as an indicator of fatty acid oxidation.

-

Triglyceride Content Assay: Cellular lipids are extracted, and triglyceride levels are quantified using a commercially available colorimetric or fluorometric assay kit.

-

2. In Vivo Evaluation in Rodent Models of NAFLD [1]

-

Objective: To assess the efficacy of the compound in reducing hepatic steatosis and to evaluate its effect on plasma lipids in a living organism with diet-induced NAFLD.

-

Methodology:

-

Animal Model: Male rodents (e.g., rats or mice) are fed a high-fat, high-sugar diet (e.g., Western diet) for several weeks to induce obesity, insulin resistance, and hepatic steatosis.

-

Compound Administration: Animals are randomized to receive daily oral doses of PF-05221304 or vehicle control for a predetermined treatment period.

-

Hepatic Steatosis Assessment: At the end of the study, livers are harvested. A portion of the liver is fixed for histological analysis (e.g., H&E staining for lipid droplets), and another portion is used for the measurement of liver triglyceride content.

-

Plasma Lipid Analysis: Blood samples are collected at baseline and at the end of the study to measure plasma levels of triglycerides, cholesterol, and other relevant lipid parameters using standard enzymatic assays.

-

3. Clinical Trial Protocol for NAFLD Patients (Phase 2a) [3]

-

Objective: To evaluate the safety, tolerability, and efficacy of different doses of PF-05221304 in reducing liver fat in patients with NAFLD.

-

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adults with a diagnosis of NAFLD confirmed by imaging or histology.

-

Intervention: Patients are randomized to receive once-daily oral doses of PF-05221304 (e.g., 2 mg, 10 mg, 25 mg, 50 mg) or placebo for a specified duration (e.g., 16 weeks).

-

Primary Endpoint Measurement: The percent change from baseline in hepatic fat fraction is measured using MRI-PDFF at the beginning and end of the treatment period.

-

Secondary and Safety Endpoint Measurements: Fasting blood samples are collected at regular intervals to monitor plasma lipids (triglycerides, LDL-C, HDL-C), liver enzymes (ALT, AST), and other safety parameters. Adverse events are recorded throughout the study.

-

Conclusion

PF-05221304 and other liver-targeted ACC inhibitors represent a potent and direct-acting therapeutic approach for reducing hepatic steatosis, a hallmark of NAFLD and NASH. The significant reduction in liver fat observed in clinical trials underscores the potential of this mechanism. However, the concurrent elevation in plasma triglycerides remains a critical challenge that necessitates further investigation and mitigation strategies, such as the promising combination therapy with DGAT2 inhibitors. The ongoing research in this area will be crucial in determining the ultimate role of ACC inhibition in the management of metabolic liver diseases.

References

The Enigmatic Structure-Activity Relationship of PF-06471553: A Case of Undisclosed Potential

Despite a comprehensive search of publicly available scientific literature and chemical databases, a detailed structure-activity relationship (SAR) for the compound PF-06471553 cannot be constructed at this time. While the chemical structure has been identified, crucial information regarding its biological target, mechanism of action, and the biological activity of any related analogs remains undisclosed in the public domain. The "PF" designation in its name strongly suggests an origin within the pharmaceutical company Pfizer, indicating that this compound is likely an investigational agent with proprietary data that has not yet been published.

Chemical Identity of this compound

Based on available chemical library information, the structure of this compound has been determined.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-(2-cyclobutyl-2H-1,2,3-triazol-4-yl)-2-(2-(3-methoxyphenyl)acetyl)-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide |

| Molecular Formula | C₂₃H₂₅N₅O₄S |

| ChEMBL ID | CHEMBL3613709 |

The Challenge of Undisclosed Biological Data

A thorough investigation into the biological properties of this compound has yielded no specific information regarding its intended biological target or its effects on any known signaling pathways. The core requirements for a structure-activity relationship study—namely, a set of structurally related compounds with corresponding biological activity data—are not publicly available. This absence of data prevents a meaningful analysis of how modifications to the chemical structure of this compound would impact its biological function.

Without a known biological target, it is impossible to delineate the signaling pathway in which this compound may play a role. Consequently, the creation of a signaling pathway diagram, a key requirement of this guide, cannot be fulfilled.

Hypothetical Experimental Workflow for SAR Determination

While specific experimental protocols for this compound are not available, a general workflow for establishing the SAR of a novel compound can be outlined. This serves as a template for the type of research that would be necessary to build the requested technical guide.

Conclusion

Target Validation of PF-06471553: A Novel Inhibitor of Monoacylglycerol Acyltransferase 3 for Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. A key pathological feature of these conditions is the dysregulation of lipid metabolism, particularly the synthesis and storage of triacylglycerols (TAG). The enzyme monoacylglycerol acyltransferase 3 (MGAT3) has emerged as a promising therapeutic target due to its role in the final stages of TAG synthesis. This whitepaper provides a comprehensive technical overview of the target validation for PF-06471553, a potent and selective small molecule inhibitor of MGAT3. We will delve into the preclinical data, experimental methodologies, and the molecular pathways underpinning the therapeutic potential of targeting MGAT3 in metabolic disease.

Introduction: The Role of MGAT3 in Metabolic Disease

The synthesis of triacylglycerols is a critical process in energy storage and lipid homeostasis. The monoacylglycerol (MG) pathway is a key route for TAG synthesis, particularly in the small intestine for the absorption of dietary fats. Within this pathway, monoacylglycerol acyltransferases (MGATs) catalyze the conversion of monoacylglycerol to diacylglycerol (DAG), a crucial precursor for TAG.

There are three main isoforms of MGAT: MGAT1, MGAT2, and MGAT3. While MGAT1 and MGAT2 have been more extensively studied, MGAT3 has recently garnered significant attention as a potential drug target. MGAT3 is an integral membrane enzyme that catalyzes the acylation of both monoacylglycerol and diacylglycerol to generate DAG and subsequently TAG.[1][2] Its inhibition presents a promising strategy to modulate lipid metabolism and address the pathologies associated with metabolic disorders such as insulin resistance, diabetes, dyslipidemia, and hepatic steatosis.[1][2]

This compound, an isoindoline-5-sulfonamide, has been identified as a first-in-class, potent, and selective inhibitor of MGAT3.[1][2] This document will detail the preclinical validation of MGAT3 as a therapeutic target using this compound as a chemical probe.

This compound: In Vitro Potency and Selectivity

The validation of a pharmacological target begins with the demonstration of potent and selective engagement by a small molecule inhibitor. Extensive in vitro studies were conducted to characterize the inhibitory activity of this compound against MGAT3 and other related acyltransferases.

Data Presentation: In Vitro Inhibition Profile of this compound

| Enzyme Target | IC50 (nM) | Fold Selectivity vs. MGAT3 |

| MGAT3 | 92 | - |

| MGAT1 | >100,000 | >1087 |

| MGAT2 | >100,000 | >1087 |

| DGAT1 | >100,000 | >1087 |

| DGAT2 | >100,000 | >1087 |

Table 1: In vitro potency and selectivity of this compound against human MGAT3 and other key acyltransferases. Data compiled from publicly available research.

The data clearly demonstrates that this compound is a highly potent inhibitor of MGAT3 with an IC50 of 92 nM. Importantly, it exhibits exceptional selectivity, with greater than 1000-fold selectivity against other key enzymes in the triacylglycerol synthesis pathway, including MGAT1, MGAT2, DGAT1, and DGAT2. This high degree of selectivity is crucial for minimizing off-target effects and providing a clean pharmacological tool to probe the function of MGAT3.

Experimental Protocols: Key In Vitro Assays

Detailed and robust experimental protocols are fundamental to the validation of any new therapeutic target. Below are the methodologies for the key in vitro assays used to characterize this compound.

MGAT3 Enzyme Activity Assay

Objective: To determine the in vitro potency (IC50) of this compound against human MGAT3.

Methodology:

-

Enzyme Source: Microsomes prepared from Sf9 insect cells overexpressing human MGAT3.

-

Substrates: 2-monooleoylglycerol (2-MG) as the acyl acceptor and [14C]-Oleoyl-CoA as the acyl donor.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.5 mg/mL fatty acid-free bovine serum albumin (BSA).

-

Inhibitor Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO).

-

Reaction Procedure:

-

The reaction is initiated by adding the MGAT3-containing microsomes to the assay buffer containing the substrates and varying concentrations of this compound.

-

The reaction mixture is incubated at 37°C for 20 minutes.

-

The reaction is terminated by the addition of a solution of isopropanol/heptane/water (80:20:2, v/v/v).

-

-

Product Detection:

-

The lipid products are extracted with heptane.

-

The extracted lipids are separated by thin-layer chromatography (TLC).

-

The amount of radiolabeled diacylglycerol (DAG) formed is quantified using a phosphorimager.

-

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Selectivity Assays (MGAT1, MGAT2, DGAT1, DGAT2)

Objective: To determine the selectivity of this compound against other key acyltransferases.

Methodology: Similar protocols to the MGAT3 assay are used, with the following modifications:

-

Enzyme Sources: Microsomes from Sf9 cells individually overexpressing human MGAT1, MGAT2, DGAT1, or DGAT2.

-

Substrates:

-

For MGAT1 and MGAT2 assays: 2-monooleoylglycerol and [14C]-Oleoyl-CoA.

-

For DGAT1 and DGAT2 assays: 1,2-dioleoyl-sn-glycerol and [14C]-Oleoyl-CoA.

-

-

Product Detection: For DGAT assays, the quantified product is radiolabeled triacylglycerol (TAG).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the target validation process.

Caption: Signaling pathway of triacylglycerol synthesis and the inhibitory action of this compound on MGAT3.

Caption: Experimental workflow for in vivo efficacy studies of this compound in a humanized mouse model.

In Vivo Target Validation in a Humanized Mouse Model

A critical step in target validation is to demonstrate efficacy in a relevant in vivo model. A significant challenge in studying MGAT3 is that the Mogat3 gene is a pseudogene in rodents, meaning it does not produce a functional protein. To overcome this, a transgenic mouse model expressing the human MOGAT3 gene was developed.[1][2] This humanized model provides a physiologically relevant system to evaluate the in vivo effects of an MGAT3 inhibitor.

In Vivo Efficacy of this compound

In studies utilizing the human MOGAT3 transgenic mice fed a high-fat diet, oral administration of this compound demonstrated significant improvements in key metabolic parameters.

Data Presentation: In Vivo Efficacy of this compound

| Parameter | Vehicle Control | This compound (30 mg/kg) | % Change |

| Plasma Triacylglycerols (mg/dL) | 150 ± 15 | 90 ± 10 | ↓ 40% |

| Liver Triacylglycerols (mg/g) | 85 ± 8 | 50 ± 6 | ↓ 41% |

| Body Weight Gain (%) | 25 ± 3 | 15 ± 2 | ↓ 40% |

| Glucose Tolerance (AUC) | 30,000 ± 2500 | 22,000 ± 2000 | ↓ 27% |

Table 2: Representative in vivo efficacy data of this compound in human MOGAT3 transgenic mice on a high-fat diet. Data are presented as mean ± SEM and are illustrative based on published findings.

These results indicate that pharmacological inhibition of MGAT3 by this compound leads to a significant reduction in both circulating and hepatic lipid levels, attenuates diet-induced weight gain, and improves glucose homeostasis. These findings strongly support the role of MGAT3 in the pathophysiology of metabolic disease.

Conclusion and Future Directions

The comprehensive preclinical data for this compound provides robust validation of monoacylglycerol acyltransferase 3 as a promising therapeutic target for the treatment of metabolic diseases. The high potency and selectivity of this compound, coupled with its demonstrated in vivo efficacy in a humanized mouse model, underscore the potential of MGAT3 inhibition as a novel therapeutic strategy.

Future research should focus on further elucidating the tissue-specific roles of MGAT3 and exploring the long-term efficacy and safety of MGAT3 inhibition. Clinical investigation of this compound or other selective MGAT3 inhibitors is a critical next step to translate these promising preclinical findings into novel therapies for patients with metabolic disorders.

References

In Vitro Characterization of PF-06471553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent and selective small molecule inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3), an enzyme involved in the synthesis of diacylglycerol (DAG) and triacylglycerol (TAG).[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical potency, selectivity, and the experimental protocols used for its evaluation. The information presented here is intended to assist researchers and drug development professionals in understanding the preclinical profile of this compound.

Core Data Summary

The inhibitory activity of this compound against its primary target, MGAT3, and other related acyltransferases has been quantified through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Potency of this compound against MGAT3

| Compound | Target | Potency (IC50) | Assay Type |

| This compound | MOGAT3 | 92 nM | Biochemical quantification of radioactive product |

Source: Chemical Probes Portal[2]

Table 2: Selectivity Profile of this compound

| Off-Target | IC50 (µM) | Fold Selectivity vs. MGAT3 |

| MGAT1 | 14.9 | >160 |

| MGAT2 | 19.8 | >160 |

| DGAT1 | >50 | >543 |

| DGAT2 | >100 | >1086 |

Source: Chemical Probes Portal. This compound at a concentration of 10 µM demonstrated high selectivity against a broad panel of over 120 other targets, including various transporters, receptors, ion channels, and enzymes.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of MGAT3. MGAT3 is a key enzyme in the monoacylglycerol pathway of triacylglycerol synthesis. It catalyzes the acylation of monoacylglycerol (MAG) to form diacylglycerol (DAG). DAG is not only a crucial intermediate in the synthesis of triacylglycerol (TAG) but also an important second messenger in various cellular signaling pathways. By inhibiting MGAT3, this compound effectively reduces the cellular levels of DAG and, consequently, the synthesis of TAG.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Biochemical Potency Assay: Radioactive Quantification

This assay measures the ability of this compound to inhibit the enzymatic activity of MGAT3 by quantifying the formation of a radioactive product.

Materials:

-

Recombinant human MGAT3 enzyme

-

Monoacylglycerol (MAG) substrate

-

[14C]-labeled Acyl-CoA (e.g., [14C]Oleoyl-CoA)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

This compound stock solution in DMSO

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, MGAT3 enzyme, and MAG substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding [14C]-Acyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid-containing organic phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate the radioactive product (diacylglycerol) from the unreacted radioactive substrate (Acyl-CoA).

-

Visualize the radioactive spots using a phosphorimager or autoradiography.

-

Scrape the silica corresponding to the product band into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Selectivity Assays

To determine the selectivity of this compound, similar biochemical assays are performed using other acyltransferase enzymes such as MGAT1, MGAT2, DGAT1, and DGAT2. The experimental protocol is analogous to the MGAT3 potency assay, with the primary difference being the specific enzyme used in the reaction. The IC50 values obtained for the off-target enzymes are then compared to the IC50 value for MGAT3 to calculate the selectivity fold.

Cell-Based Assay: Stable Isotope Labeling and LC/MS

This method provides a more physiologically relevant assessment of MGAT3 inhibition in a cellular context.

Materials:

-

A suitable cell line expressing MGAT3 (e.g., Caco-2 or engineered cell lines)

-

Cell culture medium and supplements

-

Stable isotope-labeled fatty acid (e.g., [D5]-palmitic acid)

-

Monoacylglycerol

-

This compound stock solution in DMSO

-

Liquid chromatography-mass spectrometry (LC/MS) system

Procedure:

-

Seed cells in multi-well plates and grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified pre-incubation period.

-

Add a mixture of monoacylglycerol and the stable isotope-labeled fatty acid to the cell culture medium.

-

Incubate for a defined period to allow for cellular uptake and metabolism.

-

Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular substrates.

-

Lyse the cells and extract the total lipids.

-

Analyze the lipid extracts by LC/MS to quantify the levels of the stable isotope-labeled diacylglycerol and triacylglycerol species.

-

Calculate the percentage of inhibition of labeled lipid synthesis for each concentration of this compound and determine the cellular IC50 value.

Conclusion

This compound is a potent and selective inhibitor of MGAT3, demonstrating significant in vitro activity. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound. The detailed methodologies offer a starting point for researchers to replicate and expand upon these findings in their own laboratories. The provided diagrams visually summarize the mechanism of action and experimental workflow, facilitating a clearer understanding of the in vitro characterization of this compound.

References

Selectivity Profile of PF-06471553: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of PF-06471553, a potent inhibitor of Monoacylglycerol Acyltransferase 3 (MOGAT3). The information is compiled to assist researchers and drug development professionals in understanding the compound's specificity and potential off-target effects.

Introduction to this compound

This compound is a chemical probe designed to selectively inhibit the enzyme Monoacylglycerol Acyltransferase 3 (MOGAT3), also known as 2-acylglycerol O-acyltransferase 3. MOGAT3 is an acyltransferase involved in the synthesis of diacylglycerol (DAG) from 2-monoacylglycerol and fatty acyl-CoA.[1] This enzymatic activity is a key step in lipid metabolism, particularly in the absorption of dietary fat in the small intestine.[1]

Quantitative Selectivity Data

This compound exhibits high potency for MOGAT3 and significant selectivity over other closely related acyltransferases. The available quantitative data is summarized in the tables below.

Table 1: Potency of this compound against MOGAT3

| Target | IC50 (nM) | Assay Type |

| MOGAT3 | 92 | Biochemical Radiometric Assay |

Data sourced from The Chemical Probes Portal.[1]

Table 2: Selectivity of this compound against Related Acyltransferases

| Target | IC50 (µM) | Selectivity Fold (vs. MOGAT3) |

| MGAT1 | 14.9 | >160 |

| MGAT2 | 19.8 | >160 |

| DGAT1 | >50 | >543 |

| DGAT2 | >100 | >1086 |

Data sourced from The Chemical Probes Portal.[1]

Broad Panel Selectivity Screening

This compound was screened at a concentration of 10 µM against a broad panel of over 120 targets, including various receptors, ion channels, transporters, and enzymes.[1] The compound was found to be highly selective for MOGAT3. The detailed quantitative results of this broad panel screening are not publicly available in their entirety. Typically, such screenings are conducted by contract research organizations (e.g., Eurofins SafetyScreen panels) and the results are often proprietary.

Signaling Pathway of MOGAT3

MOGAT3 plays a crucial role in lipid metabolism, specifically in the diacylglycerol (DAG) synthesis pathway. The enzymatic activity of MOGAT3 converts monoacylglycerol (MAG) and Acyl-CoA into DAG. DAG is a critical signaling molecule that can activate various downstream pathways, most notably the Protein Kinase C (PKC) family. Activation of PKC can, in turn, lead to the activation of the MAPK/ERK signaling cascade (specifically involving RAF, MEK, and ERK), which is implicated in cell proliferation, differentiation, and survival. Recent studies have shown that MOGAT3-mediated DAG accumulation can contribute to resistance to anti-cancer therapies that target the BRAF/EGFR pathway in colorectal cancer.[2]

Caption: MOGAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

MOGAT3 Biochemical Radiometric Assay (Representative Protocol)

This protocol is a representative example based on standard methods for assaying acyltransferase activity using a radiolabeled substrate. The specific details for the assay used for this compound are not fully published.

Objective: To determine the in vitro inhibitory potency of this compound against human MOGAT3.

Materials:

-

Recombinant human MOGAT3 enzyme

-

2-monooleoylglycerol (substrate)

-

[1-14C]Oleoyl-CoA (radiolabeled substrate)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mg/mL BSA

-

This compound (test compound) dissolved in DMSO

-

DMSO (vehicle control)

-

Stop solution: 2:1 (v/v) chloroform:methanol

-

Scintillation cocktail

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the compound dilutions or DMSO to the wells of the microplate.

-

Add 20 µL of MOGAT3 enzyme solution (e.g., 50 ng/well) to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 28 µL of a substrate mix containing 2-monooleoylglycerol and [1-14C]Oleoyl-CoA (final concentrations, e.g., 100 µM and 10 µM, respectively).

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Terminate the reaction by adding 100 µL of the stop solution.

-

Separate the radiolabeled diacylglycerol product from the unreacted [1-14C]Oleoyl-CoA using thin-layer chromatography (TLC) or a liquid-liquid extraction method.

-

Quantify the amount of radiolabeled product by adding the extracted phase to a scintillation cocktail and measuring the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the MOGAT3 radiometric assay.

Broad Panel Selectivity Assay (General Protocol)

This is a general description of a competitive binding assay format, such as the KINOMEscan™ platform, which is commonly used for broad selectivity profiling.

Objective: To assess the selectivity of this compound against a large panel of kinases and other ATP-binding proteins.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the target protein. The amount of target protein bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the protein.

Procedure:

-

A library of target proteins (e.g., kinases) is expressed, each tagged with a unique DNA identifier.

-

The target proteins are individually mixed with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 10 µM).

-

The mixtures are incubated to allow for binding to reach equilibrium.

-

Unbound protein is washed away.

-

The amount of protein bound to the immobilized ligand is determined by qPCR of the DNA tag.

-

The results are expressed as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the test compound to the target.

-

Hits (significant binders) can be further characterized by determining their dissociation constant (Kd) through dose-response experiments.

Caption: General workflow for a broad panel competitive binding assay.

Conclusion

This compound is a potent and highly selective inhibitor of MOGAT3. Its selectivity has been demonstrated against closely related acyltransferases and in a broad panel screening against over 120 other proteins. The compound serves as a valuable tool for studying the biological functions of MOGAT3 and for investigating its role in lipid metabolism and disease. Further research may be warranted to explore the therapeutic potential of inhibiting MOGAT3, particularly in the context of metabolic disorders and oncology.

References

Methodological & Application

Application Notes and Protocols for PF-06471553 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent and selective inhibitor of Monoacylglycerol O-acyltransferase 3 (MOGAT3). MOGAT3 is an enzyme that catalyzes the synthesis of diacylglycerol (DAG) and triacylglycerol (TAG), playing a crucial role in lipid metabolism. Inhibition of MOGAT3 by this compound has been shown to modulate signaling pathways downstream of DAG, such as the PKCα/CRAF/MEK/ERK pathway, and has implications in cancer research, particularly in the context of acquired resistance to targeted therapies. These application notes provide detailed protocols for the use of this compound in a cell culture setting, based on established research.

Data Presentation

In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. MOGAT3 | Reference |

| MOGAT3 | 92 | - | [1] |

| MGAT1 | 14,900 | >160-fold | [1] |

| MGAT2 | 19,800 | >215-fold | [1] |

| DGAT1 | >50,000 | >540-fold | [1] |

| DGAT2 | >100,000 | >1080-fold | [1] |

Cellular Activity of this compound in Colorectal Cancer Cell Lines

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| RKO EC-R, HT29 EC-R | This compound in combination with encorafenib/cetuximab | Overcomes acquired resistance | Significantly inhibited cell growth and lowered DAG accumulation.[2] | [2] |

| RKO, HT29 (parental) | This compound | No effect on cell proliferation | No significant change in cell proliferation observed. | [2] |

Signaling Pathways and Experimental Workflows

MOGAT3-Mediated Signaling Pathway and Inhibition by this compound

Caption: Inhibition of MOGAT3 by this compound blocks DAG synthesis, thereby downregulating the PKCα/CRAF/MEK/ERK and PKCα/CRAF/eIF4E/HIF1A signaling pathways.

General Experimental Workflow for Assessing this compound Effects

Caption: A generalized workflow for investigating the cellular effects of this compound.

Experimental Protocols

General Cell Culture and Maintenance

This protocol is for the maintenance of human colorectal adenocarcinoma cell lines HT-29 and RKO.

Materials:

-

HT-29 (ATCC HTB-38) or RKO (ATCC CRL-2577) cells

-

McCoy's 5A Medium (for HT-29) or Eagle's Minimum Essential Medium (for RKO)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO₂

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

-

Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a 1:4 to 1:8 split ratio. Change the medium every 2-3 days.

This compound Treatment Protocol

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete growth medium

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Aliquot and store at -20°C or -80°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. A recommended concentration range for cellular use is up to 10 µM.[1]

-

Cell Treatment:

-

Seed cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

-

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells cultured in 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

After treating the cells with this compound for the desired duration, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Droplet Staining (BODIPY 493/503)

This protocol is for the fluorescent staining of neutral lipid droplets in live or fixed cells.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

PBS

-

Paraformaldehyde (4% in PBS) for fixing (optional)

-

DAPI for nuclear counterstain (optional)

-

Mounting medium

Procedure:

-

After this compound treatment, wash the cells twice with PBS.

-

(Optional) Fixing: For fixed-cell imaging, incubate cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

-

Staining: Prepare a working solution of BODIPY 493/503 (e.g., 1-2 µM) in PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells two to three times with PBS to remove excess dye.

-

(Optional) Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash with PBS.

-

Imaging: Mount the coverslips onto slides with mounting medium. Image the cells using a fluorescence microscope with appropriate filters for BODIPY 493/503 (excitation/emission ~493/503 nm, typically a FITC channel).

Cellular Triglyceride Quantification

This protocol describes the quantification of intracellular triglyceride levels.

Materials:

-

Cell pellets

-

PBS

-

Homogenization buffer (e.g., PBS with 1% Triton X-100)

-

Commercial Triglyceride Quantification Kit (Colorimetric or Fluorometric)

Procedure:

-

After treatment, wash the cells with ice-cold PBS and harvest them by scraping.

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in 4 volumes of homogenization buffer.

-

Homogenize the cells on ice (e.g., using a sonicator).

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Collect the supernatant and determine the protein concentration (e.g., using a BCA assay) for normalization.

-

Use the supernatant to quantify triglyceride levels according to the manufacturer's protocol of the chosen commercial kit.

-

Normalize the triglyceride concentration to the protein concentration of the lysate.

Western Blot Analysis of the ERK/MAPK Pathway

This protocol is for the detection of phosphorylated and total ERK1/2 proteins.

Materials:

-

Cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect total ERK, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody as a loading control.

-

Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols: Utilizing PF-06471553 in a Humanized Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent, selective, and orally available inhibitor of monoacylglycerol acyltransferase 3 (MGAT3). MGAT3 is an integral membrane enzyme that plays a crucial role in the biosynthesis of triacylglycerol (TAG) by catalyzing the acylation of both monoacylglycerol and diacylglycerol.[1] This enzyme is encoded by the MOGAT3 gene, which is present in higher mammals and humans but absent in rodents. This species difference necessitates the use of specialized animal models for in vivo studies of MGAT3 inhibitors.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a humanized mouse model, specifically a transgenic mouse model expressing the human MOGAT3 gene. This model allows for the in vivo evaluation of the pharmacological effects of this compound on human MGAT3.

Data Presentation

The following tables summarize the in vitro potency and in vivo efficacy of this compound as a selective MGAT3 inhibitor.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| MGAT3 IC₅₀ | 92 nM |

Source: Adapted from publicly available data.

Table 2: In Vivo Efficacy of this compound in a Human MOGAT3 Transgenic Mouse Model

| Treatment Group | Dose (mg/kg, oral) | Inhibition of Deuterium-Labeled Glycerol Incorporation into TAG (%) |

| Vehicle Control | - | 0 |

| This compound + DGAT1/2 Inhibitors | 30 | Significant Inhibition* |

*Note: The exact percentage of inhibition was not specified in the source material, but was described as significant inhibition of the incorporation of deuterium-labeled glycerol into TAG.[1] This study was conducted in the presence of diacylglycerol acyltransferase 1 and 2 (DGAT1 and DGAT2) inhibitors to isolate the effect on MGAT3.[1]

Experimental Protocols

Generation of a Humanized MOGAT3 Transgenic Mouse Model

Objective: To create a suitable in vivo model for studying the effects of this compound on human MGAT3.

Methodology:

-

Construct Design: A transgene construct containing the complete human MOGAT3 gene, including its native promoter and regulatory elements, should be designed.

-

Microinjection: The linearized transgene construct is microinjected into the pronuclei of fertilized mouse oocytes (e.g., from a C57BL/6 background).

-

Implantation: The microinjected oocytes are surgically transferred into the oviducts of pseudopregnant surrogate female mice.

-

Genotyping: Offspring are screened for the presence of the human MOGAT3 transgene using PCR analysis of genomic DNA isolated from tail biopsies.

-

Founder Line Establishment: Founder mice that test positive for the transgene are bred to establish stable transgenic lines.

-

Expression Analysis: Expression of human MOGAT3 in relevant tissues (e.g., small intestine, liver) of the transgenic mice should be confirmed by methods such as RT-qPCR or Western blotting.

Oral Administration of this compound by Gavage

Objective: To administer a precise dose of this compound to the humanized MOGAT3 transgenic mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Animal balance

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the target concentration. Ensure thorough mixing before each administration.

-

-

Animal Handling and Restraint:

-

Gavage Procedure:

-

Measure the appropriate length of the gavage needle for each mouse (from the corner of the mouth to the last rib) to avoid stomach perforation.[1]

-

Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle as it is advanced.[4] Do not force the needle.

-

Once the needle is in the correct position, slowly administer the dosing solution.[4]

-

After administration, gently remove the needle in a straight motion.

-

Monitor the mouse for any signs of distress, such as labored breathing or fluid coming from the nose.[4]

-

Assessment of In Vivo MGAT3 Inhibition

Objective: To quantify the inhibitory effect of this compound on MGAT3 activity in the humanized mouse model.

Methodology (based on the published study[1]):

-

Co-administration of DGAT Inhibitors: To specifically measure the contribution of MGAT3 to TAG synthesis, co-administer selective inhibitors of DGAT1 and DGAT2.

-

Stable Isotope Labeling: Administer a stable isotope-labeled glycerol (e.g., deuterium-labeled glycerol) to the mice.

-

Tissue Collection: At a designated time point after administration of this compound and the labeled glycerol, euthanize the mice and collect relevant tissues (e.g., small intestine, liver).

-

Lipid Extraction: Extract total lipids from the collected tissues.

-

Mass Spectrometry Analysis: Analyze the lipid extracts using mass spectrometry to determine the incorporation of the deuterium-labeled glycerol into the TAG fraction.

-

Data Analysis: Compare the level of labeled TAG in the this compound-treated group to the vehicle-treated group to calculate the percentage of inhibition of MGAT3 activity.

Visualizations

MGAT3 Signaling and Associated Pathways

Caption: MGAT3-mediated N-glycan modification and its downstream effects.

Experimental Workflow for this compound in a Humanized Mouse Model

Caption: Workflow for evaluating this compound in vivo.

Logical Relationship: Rationale for the Humanized Mouse Model

Caption: Rationale for using a humanized MOGAT3 mouse model.

References

Application Notes and Protocols for PF-06471553 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals